molecular formula C21H26ClN3O3 B2660067 N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235056-87-7

N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2660067
CAS No.: 1235056-87-7
M. Wt: 403.91
InChI Key: RIMRDOSKCBOVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethylfuran moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 2-chlorophenylamine: This can be achieved through the reduction of 2-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of the piperidine intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Attachment of the dimethylfuran moiety: This step involves the alkylation of the piperidine intermediate with 2,5-dimethylfuran-3-carbaldehyde in the presence of a base like sodium hydride.

    Formation of the oxalamide linkage: The final step involves the reaction of the chlorophenylamine and the piperidine intermediate with oxalyl chloride to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide
  • N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)methanesulfonamide

Uniqueness

N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the oxalamide linkage, which can impart different chemical and biological properties compared to similar compounds with acetamide or methanesulfonamide linkages. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-14-11-17(15(2)28-14)13-25-9-7-16(8-10-25)12-23-20(26)21(27)24-19-6-4-3-5-18(19)22/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRDOSKCBOVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.